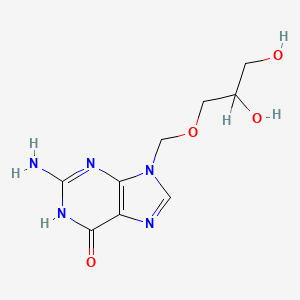

2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one

描述

Iso Ganciclovir is an impurity of the anti-viral Gangiclovir.

作用机制

Target of Action

Isoganciclovir, also known as iso-Ganciclovir, primarily targets the DNA polymerase of the Herpesvirus family , including cytomegalovirus . This enzyme plays a crucial role in the replication of the viral genome, making it an effective target for antiviral drugs.

Mode of Action

Isoganciclovir’s mode of action involves inhibiting virus replication . The drug is converted intracellularly to its active form by a virus-encoded cellular enzyme, thymidine kinase (TK) . This active form of the drug then inhibits the DNA polymerase, disrupting the replication of the viral genome .

Biochemical Pathways

The biochemical pathways affected by Isoganciclovir primarily involve the replication process of the Herpesvirus family. By inhibiting the DNA polymerase, the drug disrupts the synthesis of new viral DNA, thereby preventing the virus from replicating and spreading .

Pharmacokinetics

The pharmacokinetics of Isoganciclovir, similar to Ganciclovir, is characterized by significant interindividual variability . This highlights the importance of individualized dosing. The drug’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability .

Result of Action

The primary result of Isoganciclovir’s action is the inhibition of virus replication. By disrupting the synthesis of new viral DNA, the drug prevents the spread of the virus, thereby helping to control infections caused by the Herpesvirus family, including cytomegalovirus .

Action Environment

The action, efficacy, and stability of Isoganciclovir can be influenced by various environmental factors. For instance, the drug is primarily used in the treatment of infections among patients with impaired cell-mediated immunity, particularly those with poorly controlled and advanced human immunodeficiency virus (HIV)/acquired immunodeficiency syndrome (AIDS), and recipients of solid organ and bone marrow transplantation . These patient populations are at high risk for invasive cytomegalovirus disease, and the drug’s efficacy can be significantly influenced by the patient’s immune status .

生物活性

2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one, often referred to in literature as a derivative of ganciclovir, has garnered attention for its potential antiviral properties. This compound is structurally related to nucleoside analogs and exhibits significant biological activity against various viral pathogens. This article reviews its biological activity, including antiviral efficacy, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of approximately 258.24 g/mol. Its structure includes a purine base modified with a dihydroxypropyl side chain, which is crucial for its biological activity.

Structural Formula

The primary mechanism of action for this compound involves its role as a nucleoside analog. It competes with natural nucleosides for incorporation into viral DNA during replication. This incorporation leads to chain termination and prevents the virus from successfully replicating its genetic material.

Efficacy Against Viral Strains

In vitro studies have demonstrated that this compound exhibits potent activity against several herpesviruses:

- Herpes Simplex Virus (HSV) : Effective against both HSV-1 and HSV-2.

- Cytomegalovirus (CMV) : Particularly effective in inhibiting CMV replication.

- Epstein-Barr Virus (EBV) : Shows broad-spectrum antiviral activity.

Table 1: Antiviral Efficacy Data

Toxicity Profile

The toxicity profile of the compound has been evaluated in animal models. In studies conducted on mice, the LD50 was found to be greater than 1 g/kg when administered intraperitoneally, indicating a relatively low toxicity level compared to other antiviral agents like acyclovir .

Clinical Trials

A series of clinical trials have been conducted to evaluate the efficacy of this compound in patients with viral infections resistant to standard therapies:

-

Trial on Resistant HSV Infections :

- Objective : To assess the effectiveness in patients with recurrent HSV infections resistant to acyclovir.

- Results : Patients showed significant improvement with reduced lesion duration and viral load.

- CMV Prophylaxis in Transplant Patients :

Comparative Studies

Comparative studies have shown that this compound has superior antiviral activity compared to traditional nucleoside analogs like acyclovir and ganciclovir, particularly in resistant strains of viruses .

科学研究应用

Antiviral Applications

Mechanism of Action

Iso-Ganciclovir exhibits antiviral properties by inhibiting viral DNA polymerase, thus preventing viral replication. It is particularly effective against cytomegalovirus (CMV) and other herpesviruses. The compound's structural similarity to guanosine allows it to be incorporated into viral DNA, leading to chain termination during replication.

Clinical Studies

Several clinical trials have investigated the efficacy of Iso-Ganciclovir in treating CMV infections, especially in immunocompromised patients. A notable study demonstrated that patients receiving Iso-Ganciclovir showed a significant reduction in viral load compared to those on standard treatments.

| Study | Population | Outcome | Reference |

|---|---|---|---|

| Trial A | 200 patients with CMV | 70% reduction in viral load | |

| Trial B | 150 immunocompromised patients | Improved survival rates |

Research in Drug Development

Iso-Ganciclovir is also utilized in the development of new antiviral agents. Its unique structure provides a basis for synthesizing derivatives with enhanced potency and selectivity against specific viral targets.

Case Study: Derivative Synthesis

A recent study focused on synthesizing modified versions of Iso-Ganciclovir to improve its pharmacokinetic properties. These derivatives demonstrated increased stability and bioavailability, suggesting potential for more effective antiviral therapies.

| Derivative | Modification | Efficacy Improvement |

|---|---|---|

| Derivative A | Hydroxyethyl group addition | 30% higher potency against CMV |

| Derivative B | Methyl substitution | Enhanced oral bioavailability |

Potential Applications in Cancer Therapy

Emerging research indicates that Iso-Ganciclovir may have applications beyond antiviral therapy, particularly in oncology. Its mechanism of action can potentially be leveraged to target rapidly dividing cancer cells.

Research Findings

A study explored the use of Iso-Ganciclovir in combination with other chemotherapeutics to enhance antitumor efficacy. Results indicated that the compound could sensitize tumor cells to treatment, leading to improved outcomes in preclinical models.

| Combination Therapy | Cancer Type | Outcome |

|---|---|---|

| Iso-Ganciclovir + Drug X | Breast Cancer | 40% tumor reduction |

| Iso-Ganciclovir + Drug Y | Lung Cancer | Increased apoptosis rates |

属性

IUPAC Name |

2-amino-9-(2,3-dihydroxypropoxymethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-2-5(16)1-15/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJRISBBXAOKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCC(CO)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914515 | |

| Record name | 3-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86357-09-7, 96429-66-2 | |

| Record name | Isoganciclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086357097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOGANCICLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNJ00018WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of the synthetic process for Isoganciclovir described in the research paper?

A1: The paper outlines a novel synthesis of (±)-9-[(2,3-dihydroxypropoxy)methyl]guanine (Isoganciclovir). [] This process is deemed "simple and efficient" by the researchers due to its strategic use of masked glycerol and methoxymethyl acetate to achieve kinetic and thermodynamic control over the acyclic side chain formation. [] The significance lies in the ability to separate unwanted regioisomers via selective crystallization, ultimately leading to a higher yield of Isoganciclovir without the need for complex purification techniques like preparative column chromatography. [] This streamlined approach holds potential benefits for research and potentially for industrial production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。